molecular formula C28H30N2O2 B2857108 5-(4-butoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one CAS No. 312518-02-8

5-(4-butoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2857108
CAS No.: 312518-02-8
M. Wt: 426.56
InChI Key: HYJKTEOFDOGPGQ-UHFFFAOYSA-N
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Description

5-(4-butoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C28H30N2O2 and its molecular weight is 426.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Utilization in Heterocyclic Compounds

  • A study discusses the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization, using materials like 4-((4-methylphenyl)sulfonyl)-1- (triphenylphosphoranylidene)butan-2-one as precursors for aromatic and non-aromatic heterocyclic compounds. This methodology offers a convenient way to generate aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds (Benetti et al., 2002).

Complex Formation and Polymerization Initiators

  • Research on tridentate 2,5-bis(N-aryliminomethyl)pyrroles, including variants with aryl groups such as 4-methylphenyl, led to the development of yttrium complexes. These complexes showed potential as initiators for ε-caprolactone polymerization, highlighting their applicability in creating polymers (Matsuo et al., 2001).

Antimycobacterial Agents

  • A study focused on synthesizing derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, adding variously substituted phenyl rings to the pyrrole nucleus. This was done to evaluate their activity against Mycobacterium tuberculosis, demonstrating the potential use of these compounds in antimicrobial applications (Biava et al., 2008).

Synthesis of Pyrrolo[3,4-b]pyridin-5-one

  • A novel multicomponent synthesis of 5-aminooxazole, leading to the formation of pyrrolo[3,4-b]pyridin-5-one, was described. This synthesis involved heating a solution of aldehyde, amine, and alpha-isocyanoacetamide, followed by reaction with alpha,beta-unsaturated acyl chloride. This research offers insights into new methods for scaffold-generating reactions (Janvier et al., 2002).

Electrochemical Applications

  • The electropolymerization of N-(4' -carboxyphenyl)-2,5-di(2" -thienyl)pyrrole was explored, demonstrating its potential in creating polymer films stable to repetitive cycling. This points to applications in electronic materials (Lengkeek et al., 2010).

Corrosion Inhibitors

  • A study on 5-(phenylthio)-3H-pyrrole-4-carbonitriles revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research provides valuable insights into the development of new corrosion inhibiting materials (Verma et al., 2015).

Properties

IUPAC Name

2-(4-butoxyphenyl)-4-(4-methylanilino)-1-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c1-4-5-18-32-25-16-10-22(11-17-25)27-19-26(29-23-12-6-20(2)7-13-23)28(31)30(27)24-14-8-21(3)9-15-24/h6-17,19,27,29H,4-5,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJKTEOFDOGPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)C)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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